2-(Hydroxymethyl)pyridin-3-ol
Overview
Description
Synthesis Analysis
A study revealed the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol through a pathway that involves ring expansion in the presence of ammonia-producing compounds. This process is significant in understanding the formation of pyridin-3-ols in various contexts, including food science, as it occurs under specific conditions such as neutral pH, reaction times, and temperature, with an activation energy of 74 ± 3 kJ/mol. This synthesis pathway is considered general for the formation of pyridin-3-ols from 2-oxofurans, explaining conversions of other related compounds as well (Hidalgo, Lavado-Tena, & Zamora, 2020).
Molecular Structure Analysis
A comparative study on the vibrational, conformational, and electronic structure of 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine provided insight into the most stable geometry of these compounds. This study employed theoretical and experimental approaches, including FTIR and FT-Raman spectroscopy, to analyze the temperature dependence of thermodynamic properties, molecular electrostatic potential, total electron density distribution, and frontier molecular orbitals. These analyses contribute to a deeper understanding of the electronic properties, charge density distribution, and site of chemical reactivity of molecules like 2-(Hydroxymethyl)pyridin-3-ol (Arjunan, Balamourougane, Govindaraja, & Mohan, 2012).
Chemical Reactions and Properties
In the context of chemical reactions and properties, 2-(Hydroxymethyl)pyridin-3-ol and related compounds are explored for their potential in forming complex structures and reactions. For instance, the study of oligocyclization of 2-(hydroxymethyl)pyrroles with electron-withdrawing groups highlighted the formation and structural elucidation of porphyrinogens and hexaphyrinogens, showcasing the compound's reactivity and potential in synthesizing complex molecules (Uno, K. Inoue, T. Inoue, & Ono, 2003).
Physical Properties Analysis
The physical properties of 2-(Hydroxymethyl)pyridin-3-ol derivatives have been studied, with a focus on their synthesis, characterization, and potential applications. For example, research on the synthesis and antimicrobial activity of certain derivatives emphasized the importance of these compounds in pharmaceutical and biological applications. The studies demonstrate significant activity against various bacterial and fungal strains, suggesting the compound's role in developing antimicrobial agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Chemical Properties Analysis
The chemical properties of 2-(Hydroxymethyl)pyridin-3-ol are pivotal in understanding its reactivity and potential applications. Studies have focused on its coordination ability towards metal ions, revealing insights into its use in synthesizing metal complexes and its potential in chelation therapy. Research on hydroxypyridinones with enhanced iron chelating properties, for instance, highlights the compound's coordination ability towards Fe(3+), offering a basis for its application in managing iron overload diseases (Lachowicz et al., 2016).
Scientific Research Applications
1. Electropolymerization and Corrosion Protection
- Summary of Application: This compound is used in the electrochemical synthesis of poly (4-aminomethyl-5-hydroxymethyl-2-methyl pyridine-3-ol) on steel and copper electrodes . This process is significant in the development of corrosion-resistant coatings for these metals.
- Methods of Application: The synthesis is achieved in both sulfuric acid and oxalic acid by a technique known as cyclic voltammetry . The polymer films are then characterized using Fourier transforms infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) .
- Results or Outcomes: The corrosion performance of the coatings was investigated in 0.1 M H2SO4 by potentiodynamic polarization and electrochemical impedance (EIS) spectroscopy techniques .
2. Synthesis of Cyclic Acetonides
- Summary of Application: “2-(Hydroxymethyl)pyridin-3-ol” is used in the synthesis of cyclic 2,4,5,6-tetrakis(hydroxymethyl)pyridin-3-ol acetonides . This process is important in the development of new organic compounds with potential applications in various fields.
- Methods of Application: The synthetic approaches to three cyclic acetonides were developed . Among seven possible mono- and diketals, a six-membered cyclic ketal incorporating the hydroxymethyl group in the 4-position turned out to be the most thermodynamically favorable .
- Results or Outcomes: The experimental data were consistent with the results of quantum-chemical calculations of the Gibbs energies of formation of different acetonides . The structure of the isolated compounds was studied by X-ray diffraction .
3. Piperidine Derivatives Synthesis
- Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . “2-(Hydroxymethyl)pyridin-3-ol” can be used in the synthesis of various piperidine derivatives .
- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
4. Aza-Michael Addition of Azoles
- Summary of Application: The reaction of various 1H-azoles with “2-(Hydroxymethyl)pyridin-3-ol” has been studied as precursors of ortho- and para-quinone methides of 3-hydroxypyridine series . This process proved to be convenient and efficient for the synthesis of hybrid heterocycles containing both pyridine and azole moiety - 2- and 6- [(azolyl)methyl]pyridin-3-ols .
- Methods of Application: The study involved the reaction of various 1H-azoles with “2-(Hydroxymethyl)pyridin-3-ol” and “2-bromo-6-(hydroxymethyl)pyridin-3-ol” as precursors of ortho- and para-quinone methides of 3-hydroxypyridine series .
- Results or Outcomes: Two new heterocyclic systems, 9H-pyrazolo[5,1-b]pyrido[2,3-e][1,3]oxazine and 12H-benzo[4,5]imidazo[2,1-b]pyrido[2,3-e][1,3]oxazine, were obtained as a result of cascade aza-Michael / intramolecular nucleophilic substitution reactions from “2-(Hydroxymethyl)pyridin-3-ol” and 2-(methylthio)benzimidazole or 3,4,5-tribromopyrazole .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling it .
properties
IUPAC Name |
2-(hydroxymethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-6(9)2-1-3-7-5/h1-3,8-9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRBRKUGRKKZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161408 | |
Record name | 3-Hydroxypyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)pyridin-3-ol | |
CAS RN |
14047-53-1 | |
Record name | 3-Hydroxy-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14047-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-pyridinemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14047-53-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18473 | |
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Record name | 3-Hydroxypyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypyridine-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Hydroxy-2-pyridinemethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC5XC2T8UZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.